Trimethylcyclohexanone

Description

BenchChem offers high-quality Trimethylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

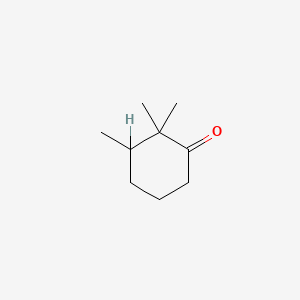

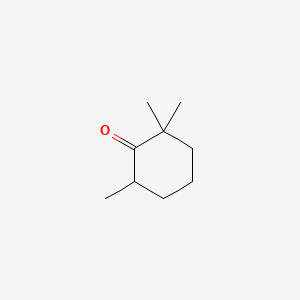

Structure

3D Structure

Properties

CAS No. |

50874-76-5 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2,2,3-trimethylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O/c1-7-5-4-6-8(10)9(7,2)3/h7H,4-6H2,1-3H3 |

InChI Key |

XPZBNIUWMDJFPW-UHFFFAOYSA-N |

SMILES |

CC1CCCC(=O)C1(C)C |

Canonical SMILES |

CC1CCCC(=O)C1(C)C |

Synonyms |

3,3,5-trimethylcyclohexanone trimethylcyclohexanone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trimethylcyclohexanone, with a focus on the 3,3,5- and 2,2,6-isomers. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Trimethylcyclohexanone (C₉H₁₆O) is a cyclic ketone that exists in several isomeric forms, with the specific placement of the three methyl groups on the cyclohexanone (B45756) ring dictating its physical and chemical properties. These compounds are valuable intermediates in the synthesis of a wide range of chemical products, from fragrances and solvents to complex pharmaceutical agents. Their utility in drug discovery, particularly as chiral building blocks for antiviral medications, has made them a subject of significant interest in the scientific community. This guide will delve into the synthesis and characteristics of two prominent isomers: 3,3,5-trimethylcyclohexanone (B147574) and 2,2,6-trimethylcyclohexanone (B1581249).

Physical and Chemical Properties

The properties of trimethylcyclohexanone isomers are distinct and are summarized below for easy comparison.

| Property | 3,3,5-Trimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone |

| IUPAC Name | 3,3,5-trimethylcyclohexan-1-one[1] | 2,2,6-trimethylcyclohexan-1-one[2] |

| Synonyms | Dihydroisophorone[1] | --- |

| CAS Number | 873-94-9[1] | 2408-37-9[2] |

| Molecular Formula | C₉H₁₆O | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol [1] | 140.22 g/mol [2] |

| Appearance | Clear colorless liquid[1] | Colorless liquid[2] |

| Boiling Point | 188-192 °C[3] | 178-179 °C[4] |

| Melting Point | -10 °C[3] | Not available |

| Density | 0.887 g/mL at 25 °C[3] | 0.904 g/mL[4] |

Spectroscopic Data

The characterization of trimethylcyclohexanone isomers is crucial for their identification and quality control. Below is a summary of their key spectroscopic data.

3,3,5-Trimethylcyclohexanone

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ (ppm): 2.2-1.8 (m), 1.6-1.2 (m), 1.05 (s), 0.95 (d) |

| ¹³C NMR (CDCl₃) | δ (ppm): 212.1 (C=O), 53.0, 48.9, 45.0, 35.5, 31.9, 28.4, 25.0, 22.8 |

| IR (Neat) | ν (cm⁻¹): 2955, 2870 (C-H stretch), 1710 (C=O stretch) |

| Mass Spec (EI) | m/z (%): 140 (M+), 125, 97, 83, 69, 55, 41 |

2,2,6-Trimethylcyclohexanone

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ (ppm): 2.4-2.2 (m), 1.9-1.5 (m), 1.1 (d), 1.0 (s), 0.9 (s) |

| ¹³C NMR (CDCl₃) | δ (ppm): 215.8 (C=O), 49.5, 42.1, 34.8, 30.1, 27.8, 24.5, 22.1, 14.9 |

| IR (Neat) | ν (cm⁻¹): 2960, 2870 (C-H stretch), 1715 (C=O stretch) |

| Mass Spec (EI) | m/z (%): 140 (M+), 125, 97, 82, 69, 56, 41[2] |

Synthesis of Trimethylcyclohexanone Isomers

The synthesis of trimethylcyclohexanone isomers can be achieved through various methods, with the choice of route often depending on the desired isomer and the available starting materials.

Synthesis of 3,3,5-Trimethylcyclohexanone

The most common and industrially significant method for the synthesis of 3,3,5-trimethylcyclohexanone is the selective catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[5] This process aims to reduce the carbon-carbon double bond while leaving the carbonyl group intact.

The selective hydrogenation of isophorone is a critical industrial process. The primary challenge lies in preventing the over-hydrogenation to 3,3,5-trimethylcyclohexanol, as the two compounds have very similar boiling points, making separation by distillation difficult.[5]

Figure 1: Reaction pathway for the hydrogenation of isophorone.

Experimental Protocols:

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This method offers high selectivity under mild conditions.

-

Materials: Isophorone, 5% Palladium on Carbon (Pd/C), high-pressure batch reactor, hydrogen gas, nitrogen gas.

-

Procedure:

-

A clean, dry high-pressure batch reactor is charged with isophorone and 5% Pd/C catalyst (e.g., 1.16 g isophorone to 0.05 g catalyst).[1]

-

The reactor is sealed and purged with nitrogen gas three times to remove air.[1]

-

The reactor is then pressurized with high-purity hydrogen gas to 2.0 MPa.[1]

-

The reaction mixture is stirred at 25°C for 1-2 hours.[1]

-

Upon completion, the reactor is cooled in an ice bath and the excess hydrogen is carefully vented.[1]

-

The product mixture is recovered and analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine conversion and selectivity.

-

Figure 2: Experimental workflow for Pd/C catalyzed hydrogenation.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a more cost-effective catalyst that also provides high conversion and selectivity, particularly when using tetrahydrofuran (B95107) (THF) as a solvent.[4]

-

Materials: Isophorone, Raney® Nickel, Tetrahydrofuran (THF), high-pressure batch reactor, hydrogen gas, nitrogen gas.

-

Procedure:

-

In a clean, dry batch reactor, 1.16 g of isophorone and 0.05 g of Raney® Nickel catalyst are combined with 10 mL of THF.[4]

-

The reactor is sealed and purged first with nitrogen and then with hydrogen.[3]

-

The system is pressurized with hydrogen to 2.0 MPa.[3]

-

The reaction is stirred vigorously at 25°C for approximately 2 hours.[4]

-

After the reaction, the reactor is cooled and vented.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by distillation.

-

Synthesis of 2,2,6-Trimethylcyclohexanone

A common laboratory-scale synthesis of 2,2,6-trimethylcyclohexanone involves the methylation of 2,6-dimethylcyclohexanone (B152311). This reaction proceeds via the formation of an enolate followed by alkylation.

The regioselectivity of the methylation can be controlled by the choice of base and reaction conditions to favor the formation of the desired 2,2,6-isomer.

Experimental Protocol:

-

Materials: 2,6-dimethylcyclohexanone, a strong non-nucleophilic base (e.g., lithium diisopropylamide - LDA), methyl iodide (or methyl triflate for higher reactivity), anhydrous solvent (e.g., tetrahydrofuran - THF), quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Procedure:

-

A solution of LDA is prepared in anhydrous THF at -78°C under an inert atmosphere (e.g., argon).

-

A solution of 2,6-dimethylcyclohexanone in anhydrous THF is added dropwise to the LDA solution at -78°C to form the lithium enolate.

-

Methyl iodide is then added to the enolate solution, and the reaction is allowed to proceed at low temperature before gradually warming to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or distillation to yield 2,2,6-trimethylcyclohexanone.

-

Figure 3: Logical workflow for the synthesis of 2,2,6-trimethylcyclohexanone.

Applications in Drug Development

Trimethylcyclohexanone and its derivatives, particularly chiral functionalized cyclohexanones, are valuable building blocks in the synthesis of complex pharmaceutical compounds. Their rigid cyclic structure allows for precise control of stereochemistry, which is often critical for biological activity.

Chiral Building Blocks for Carbocyclic Nucleoside Analogues

One of the most significant applications of chiral cyclohexanone derivatives is in the synthesis of carbocyclic nucleoside analogues.[6] These are molecules that mimic natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene (B1212753) group. This structural modification enhances their metabolic stability, making them resistant to cleavage by enzymes that would typically break down natural nucleosides.[6]

These carbocyclic nucleosides often exhibit potent antiviral activity against viruses such as HIV, herpes simplex virus (HSV), and varicella-zoster virus (VZV).[6]

Example: Synthesis of Carbovir (B1146969) and Abacavir (B1662851) Precursors

The anti-HIV drugs Carbovir and Abacavir are prominent examples of carbocyclic nucleoside analogues. Their synthesis can involve intermediates derived from chiral cyclohexanone structures. The general synthetic strategy involves the construction of the purine (B94841) base onto a functionalized carbocyclic ring system.

Figure 4: Generalized pathway for the synthesis of carbocyclic nucleosides.

The synthesis of these antiviral agents underscores the importance of trimethylcyclohexanone and related compounds as versatile starting materials in medicinal chemistry. The ability to introduce chirality and multiple functional groups onto the cyclohexane (B81311) ring provides a powerful platform for the development of novel therapeutics.

Conclusion

Trimethylcyclohexanone isomers, particularly 3,3,5- and 2,2,6-trimethylcyclohexanone, are important chemical intermediates with distinct properties and synthetic routes. The selective hydrogenation of isophorone provides an efficient pathway to 3,3,5-trimethylcyclohexanone, while the alkylation of substituted cyclohexanones can yield other isomers like the 2,2,6-variant. The spectroscopic data presented in this guide are essential for the unambiguous identification of these compounds. Furthermore, the role of functionalized cyclohexanone derivatives as chiral building blocks in the synthesis of life-saving antiviral drugs highlights their significance in the pharmaceutical industry. This guide serves as a foundational resource for scientists and researchers working with these versatile molecules.

References

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5-Trimethylcyclohexanone (B147574), also known as dihydroisophorone, is a cyclic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, characterized by a cyclohexanone (B45756) ring with three methyl group substitutions, imparts specific reactivity and physical properties that make it a valuable building block in the synthesis of a range of compounds, from polymers and specialty polycarbonates to pharmaceuticals and fragrances.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 3,3,5-trimethylcyclohexanone.

Chemical Structure and Properties

The chemical structure of 3,3,5-trimethylcyclohexanone is foundational to its reactivity and applications. The presence of a carbonyl group and strategically positioned methyl groups influences its steric and electronic characteristics.

IUPAC Name: 3,3,5-trimethylcyclohexan-1-one[4] Synonyms: Dihydroisophorone, 3,3,5-Trimethylcyclohexan-1-one[4][5] CAS Number: 873-94-9[1][2][5] Chemical Formula: C₉H₁₆O[1][5][6] Molecular Weight: 140.22 g/mol [6][7][8]

Physicochemical Properties

A summary of the key quantitative data for 3,3,5-trimethylcyclohexanone is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 140.22 g/mol | [6][7][8] |

| Boiling Point | 188-192 °C | [2][7] |

| Melting Point | -10 °C | [1][2][7] |

| Density | 0.887 g/mL at 25 °C | [1][2][7] |

| Refractive Index (n20/D) | 1.445 | [2][7] |

| Flash Point | 64 °C (147.2 °F) | [7] |

| Water Solubility | 13 g/L (20 °C) | [3] |

| SMILES | CC1CC(=O)CC(C)(C)C1 | [1][7] |

| InChI | 1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3 | [5][7] |

Synthesis of 3,3,5-Trimethylcyclohexanone

The primary industrial synthesis of 3,3,5-trimethylcyclohexanone involves the selective catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[2] This process aims to reduce the carbon-carbon double bond of the α,β-unsaturated ketone selectively, without reducing the carbonyl group.

Synthesis Workflow Diagram

The logical relationship of the synthesis is depicted in the following diagram:

Experimental Protocol: Catalytic Hydrogenation of Isophorone

The following protocol is a representative example of the synthesis of 3,3,5-trimethylcyclohexanone. The choice of catalyst and solvent can significantly influence the selectivity and yield of the desired product.[9]

Materials:

-

Isophorone

-

Palladium on activated carbon (5% Pd/C) or Raney Nickel

-

Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

-

High-pressure autoclave or similar hydrogenation reactor

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.

-

Charging the Reactor: To the reactor, add isophorone, the chosen solvent (e.g., THF), and the catalyst (e.g., 5% Pd/C). A typical ratio would be 1:10:0.05 w/w/w of isophorone:solvent:catalyst.

-

Purging: Seal the reactor and purge the system with nitrogen gas three to five times to remove any air.

-

Hydrogenation: After purging with nitrogen, purge the reactor with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 2.0 MPa).

-

Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 100 °C). The reaction progress can be monitored by techniques such as gas chromatography (GC) by taking aliquots at regular intervals.

-

Work-up: Once the reaction is complete (as determined by the consumption of isophorone), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the crude 3,3,5-trimethylcyclohexanone.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Spectroscopic Characterization

The structure of 3,3,5-trimethylcyclohexanone can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3,3,5-trimethylcyclohexanone will show distinct signals corresponding to the different types of protons in the molecule. The methyl groups will appear as singlets or doublets depending on their position and coupling. The methylene (B1212753) and methine protons on the cyclohexane (B81311) ring will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically in the range of 200-220 ppm), the quaternary carbon, and the other aliphatic carbons of the ring and methyl groups.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 3,3,5-trimethylcyclohexanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1710 cm⁻¹. The absence of a C=C stretching band (which would be present in the starting material, isophorone) confirms the successful hydrogenation of the double bond. Other bands corresponding to C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 3,3,5-trimethylcyclohexanone. The molecular ion peak (M⁺) would be observed at m/z = 140. The fragmentation pattern can provide further structural information. Common fragments may arise from the loss of methyl groups or other characteristic cleavages of the cyclohexanone ring.

Applications in Research and Drug Development

3,3,5-Trimethylcyclohexanone is a key starting material and intermediate in various chemical syntheses:

-

Polymer Chemistry: It is used as a monomer for the production of specialty polycarbonates and as an intermediate in the synthesis of polyesters.[1][2]

-

Peroxide Initiators: It is a precursor for the synthesis of peroxides used as polymerization initiators.[2][3]

-

Pharmaceuticals: It serves as a precursor to the vasodilator cyclandelate (B1669388) and the sunscreen component homosalate.

-

Fragrance and Flavor Industry: It is utilized in the flavor and fragrance industry due to its characteristic minty or fruity odor.[3]

-

Solvents: Due to its high boiling point, it is used as a solvent in coatings, paints, and printing inks to improve leveling and gloss.[2][3]

Safety and Handling

3,3,5-Trimethylcyclohexanone is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and serious eye irritation.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated place away from heat and ignition sources. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US5011968A - Process for the preparation of 3-cyano-3,5,5-trimethylcyclohexanone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US5728891A - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]

- 6. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]

- 7. rsc.org [rsc.org]

- 8. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]

- 9. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 3,3,5-Trimethylcyclohexanone | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,2,6-Trimethylcyclohexanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,6-trimethylcyclohexanone (B1581249), a versatile ketone with applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical and physical properties, outlines a detailed synthesis protocol, presents key analytical data, and discusses its known applications and safety information.

Chemical and Physical Properties

2,2,6-Trimethylcyclohexanone, also known as cistus cyclohexanone (B45756), is a cyclic ketone. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2408-37-9 | [1] |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Odor | Camphoraceous, tobacco-like with herbaceous undertones | |

| Boiling Point | 178-179 °C | [2] |

| Density | 0.904 g/mL at 25 °C | [2] |

| Refractive Index | 1.4470 at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [4] |

Synthesis of 2,2,6-Trimethylcyclohexanone: An Experimental Protocol

The synthesis of 2,2,6-trimethylcyclohexanone can be achieved through the exhaustive methylation of cyclohexanone or the methylation of 2,6-dimethylcyclohexanone (B152311). The following protocol is a detailed method adapted from established procedures for the alkylation of ketones.[5][6][7]

2.1. Materials and Equipment

-

2,6-Dimethylcyclohexanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flasks

-

Syringes and syringe pump

-

Magnetic stirrer and stir bars

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

2.2. Procedure

-

Formation of Lithium Diisopropylamide (LDA): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add freshly distilled diisopropylamine (1.2 equivalents). Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. After the addition is complete, warm the mixture to 0 °C and stir for 30-40 minutes. This solution now contains the strong, non-nucleophilic base, LDA.

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flask, dissolve 2,6-dimethylcyclohexanone (1 equivalent) in a minimal amount of anhydrous THF. Using a syringe pump, add the solution of 2,6-dimethylcyclohexanone to the LDA solution over a period of 30 minutes. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.

-

Methylation: While maintaining the temperature at -78 °C, add methyl iodide (1.5 equivalents) dropwise to the enolate solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts and wash them with water and then with brine.

-

Purification: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,2,6-trimethylcyclohexanone.

Spectroscopic Data

The identity and purity of 2,2,6-trimethylcyclohexanone can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2,6-trimethylcyclohexanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.[8]

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2870 | C-H stretch (alkane) |

| ~1715 | C=O stretch (ketone) |

| ~1465 | C-H bend (methylene) |

| ~1375 | C-H bend (methyl) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,2,6-trimethylcyclohexanone shows a molecular ion peak and characteristic fragmentation patterns.[9][10]

| m/z | Assignment |

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 97 | [M - C₃H₇]⁺ |

| 83 | [M - C₄H₇O]⁺ or [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide further structural confirmation.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | m | 1H | CH at C6 |

| ~1.8 - 1.4 | m | 6H | CH₂ at C3, C4, C5 |

| ~1.1 | s | 6H | Two CH₃ at C2 |

| ~1.0 | d | 3H | CH₃ at C6 |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~215 | C=O (C1) |

| ~50 | Quaternary C at C2 |

| ~45 | CH at C6 |

| ~35 | CH₂ at C3 |

| ~28 | CH₂ at C5 |

| ~25 | Two CH₃ at C2 |

| ~20 | CH₂ at C4 |

| ~15 | CH₃ at C6 |

Applications

2,2,6-Trimethylcyclohexanone is primarily utilized in the following areas:

-

Fragrance and Flavor: It is used as a fragrance ingredient in various consumer products and as a flavoring agent in foods.

-

Chemical Intermediate: It serves as a starting material or intermediate in the synthesis of other valuable organic compounds, including vitamins (such as Vitamin E) and specialty polymers.[2][11]

-

Pharmaceutical Research: While direct biological activity is not extensively documented, its role as an intermediate suggests its use in the synthesis of more complex, biologically active molecules.[12]

Safety and Handling

2,2,6-Trimethylcyclohexanone is classified as a flammable liquid and may be harmful if inhaled.[13]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H332 (Harmful if inhaled).[13]

-

Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2,2,6-trimethylcyclohexanone.

References

- 1. scbt.com [scbt.com]

- 2. 2,2,6-Trimethylcyclohexanone [myskinrecipes.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Showing Compound 2,2,6-Trimethylcyclohexanone (FDB012038) - FooDB [foodb.ca]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. quora.com [quora.com]

- 7. US3932518A - Methylation of cyclohexanone with simultaneous dehydrogenation - Google Patents [patents.google.com]

- 8. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 9. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 10. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 11. US6420609B2 - Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Trimethylcyclohexanone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of various trimethylcyclohexanone isomers. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where these compounds are utilized. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows for isomer separation and analysis.

Introduction to Trimethylcyclohexanone Isomers

Trimethylcyclohexanones are cyclic ketones that are of significant interest in organic synthesis and serve as versatile building blocks for a variety of more complex molecules. The position of the three methyl groups on the cyclohexanone (B45756) ring gives rise to a number of structural isomers, each with its own unique set of physical and chemical properties. Furthermore, the presence of stereocenters in many of these isomers leads to the existence of diastereomers (e.g., cis and trans isomers), which can exhibit different physical characteristics. Understanding these properties is crucial for their effective use in research and development, particularly in areas such as fragrance chemistry, polymer synthesis, and as intermediates in the pharmaceutical industry.

Physical Properties of Trimethylcyclohexanone Isomers

The physical properties of trimethylcyclohexanone isomers, such as boiling point, melting point, density, and refractive index, are fundamental parameters for their handling, purification, and use in chemical reactions. These properties are influenced by factors including molecular weight, intermolecular forces (primarily dipole-dipole interactions due to the polar carbonyl group), and molecular symmetry, which affects crystal lattice packing in the solid state.

The following tables summarize the available quantitative data for various trimethylcyclohexanone isomers.

Table 1: Physical Properties of 2,2,6-Trimethylcyclohexanone

| Physical Property | Value | Conditions |

| Boiling Point | 178-179 °C | at 760 mmHg |

| Melting Point | -31.8 °C | |

| Density | 0.904 g/mL | at 25 °C |

| Refractive Index | 1.4470 | at 20 °C |

Table 2: Physical Properties of 3,3,5-Trimethylcyclohexanone

| Physical Property | Value | Conditions |

| Boiling Point | 188-192 °C | at 760 mmHg |

| Melting Point | -10 °C | |

| Density | 0.887 g/mL | at 25 °C |

| Refractive Index | 1.445 | at 20 °C |

Table 3: Physical Properties of 3,5,5-Trimethylcyclohexanone

| Physical Property | Value | Conditions |

| Boiling Point | 189 °C (Predicted) | |

| Melting Point | Not Available | |

| Density | 0.89 g/cm³ (Predicted) | |

| Refractive Index | 1.448 (Predicted) |

Table 4: Physical Properties of Other Trimethylcyclohexanone Isomers (Primarily Computed Data)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |

| 2,3,5-Trimethylcyclohexanone | 192.3 ± 20.0 (Predicted) | Not Available | 0.895 ± 0.06 (Predicted) | 1.450 ± 0.02 (Predicted) |

| 2,3,6-Trimethylcyclohexanone | 190.7 ± 20.0 (Predicted) | Not Available | 0.892 ± 0.06 (Predicted) | 1.449 ± 0.02 (Predicted) |

| 2,4,5-Trimethylcyclohexanone | 192.3 ± 20.0 (Predicted) | Not Available | 0.895 ± 0.06 (Predicted) | 1.450 ± 0.02 (Predicted) |

| 2,4,6-Trimethylcyclohexanone | Not Available | Not Available | Not Available | Not Available |

Note: The data for isomers in Table 4 are largely predicted values from chemical databases and should be used with caution. Experimental verification is recommended.

Experimental Protocols

The accurate determination of physical properties is essential for the characterization and quality control of chemical compounds. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the trimethylcyclohexanone isomers, which are liquids at room temperature, distillation is a common method for determining the boiling point.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.

-

Sample Preparation: The round-bottom flask is charged with the trimethylcyclohexanone isomer and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the constant temperature observed during the distillation of the pure liquid.

Determination of Melting Point

For isomers that are solid at or near room temperature, or for determining the freezing point of liquid isomers, a melting point apparatus is used.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid trimethylcyclohexanone isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Data Collection: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten. A narrow melting range is indicative of a pure compound.

Determination of Density

Density, the mass per unit volume, is a characteristic property of a substance.

Methodology: Pycnometer Method

-

Measurement of Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

Filling the Pycnometer: The pycnometer is filled with the trimethylcyclohexanone isomer, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a specific temperature (e.g., 25 °C).

-

Measurement of Filled Pycnometer Mass: The filled pycnometer is weighed accurately.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a sensitive measure of purity.

Methodology: Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of the trimethylcyclohexanone isomer are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Isomer Separation and Analysis Workflow

The separation and analysis of a mixture of trimethylcyclohexanone isomers often require a combination of chromatographic and spectroscopic techniques. The following diagram illustrates a typical workflow.

Conclusion

This technical guide has summarized the available physical property data for a range of trimethylcyclohexanone isomers and provided detailed experimental protocols for their determination. While experimental data for some common isomers are well-documented, there is a noticeable lack of experimentally verified data for many of the less common positional and stereoisomers, highlighting an area for future research. The presented workflow for isomer separation and analysis provides a robust framework for researchers working with these compounds. Accurate knowledge of these fundamental physical properties is indispensable for the successful application of trimethylcyclohexanone isomers in scientific research and industrial development.

A Technical Guide to the Solubility of Trimethylcyclohexanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of trimethylcyclohexanone isomers. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative and semi-quantitative information, a generalized experimental protocol for determining solubility, and the strategic importance of such data in the context of drug development.

Introduction to Trimethylcyclohexanone

Trimethylcyclohexanone (C₉H₁₆O) is a cyclic ketone that exists in several isomeric forms, with 2,2,6-trimethylcyclohexanone (B1581249) and 3,3,5-trimethylcyclohexanone (B147574) being of significant interest in various chemical and pharmaceutical applications. These compounds are utilized as flavoring agents, fragrance components, and intermediates in chemical synthesis.[1][2][3] Understanding their solubility in a range of organic solvents is crucial for their application in synthesis, formulation, and purification processes, particularly within the pharmaceutical industry where solvent selection can critically impact reaction kinetics, product purity, and formulation stability.

Solubility Data of Trimethylcyclohexanone Isomers

The following table summarizes the available solubility data for 2,2,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone in water and common organic solvents. The data is largely qualitative, highlighting the need for empirical determination for specific applications.

| Solvent | 2,2,6-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanone |

| Water | Insoluble; Slightly miscible[1][4][5][6] | Very slightly soluble; 13 g/L (20 °C); 30 g/L[2][7][8][9][10] |

| Ethanol | Miscible at room temperature[1][11] | Soluble[2][3] |

| Fat/Oils | Soluble[1][11] | Soluble[2][3] |

| Ether | Soluble[3] | No specific data available |

| General Organic Solvents | Soluble[3] | Miscible with a broad array of organic solvents[12] |

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of trimethylcyclohexanone in a selected organic solvent at a specific temperature.

Materials:

-

Trimethylcyclohexanone (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of trimethylcyclohexanone to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated GC-FID or HPLC method to determine the concentration of trimethylcyclohexanone.

-

-

Calculation:

-

Calculate the original concentration of trimethylcyclohexanone in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of trimethylcyclohexanone solubility.

Caption: A flowchart of the experimental protocol for determining solubility.

Role of Solubility in Drug Development

Understanding the solubility of a compound is a cornerstone of early-stage drug development. The following diagram outlines the logical relationships and the importance of solubility data in this process.

Caption: The central role of solubility data in the drug development pipeline.

Conclusion

While specific quantitative solubility data for trimethylcyclohexanone in a wide array of common organic solvents remains elusive in published literature, its qualitative behavior indicates good solubility in non-polar and moderately polar organic solvents. For researchers and drug development professionals, the provided generalized experimental protocol offers a robust framework for determining precise solubility values tailored to their specific needs. The critical role of this data, from early-stage discovery and synthesis to formulation and regulatory approval, underscores the importance of conducting such empirical studies.

References

- 1. filab.fr [filab.fr]

- 2. 3,3,5-Trimethylcyclohexanone CAS#: 873-94-9 [m.chemicalbook.com]

- 3. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]

- 4. acri.gov.tw [acri.gov.tw]

- 5. 2,2,6-Trimethylcyclohexanone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 3,3,5-Trimethylcyclohexanone 98 873-94-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. lookchem.com [lookchem.com]

- 10. 3,3,5-Trimethylcyclohexanone | CAS#:873-94-9 | Chemsrc [chemsrc.com]

- 11. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) - Ataman Kimya [atamanchemicals.com]

Spectroscopic Profile of 3,3,5-Trimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3,5-trimethylcyclohexanone (B147574), a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.[1][2][3] The following sections detail the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of 3,3,5-trimethylcyclohexanone is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and the collective data confirms the presence of the carbonyl group, the arrangement of methyl groups, and the overall cyclohexanone (B45756) framework.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3,3,5-trimethylcyclohexanone is characterized by a strong absorption band indicative of the carbonyl (C=O) stretching vibration, a hallmark of ketones.[4][5]

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| C=O Stretch | ~1715 | Strong |

| C-H Stretch (Alkyl) | ~2952 | Strong |

Data sourced from NIST Chemistry WebBook and other spectroscopic databases.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For 3,3,5-trimethylcyclohexanone, the spectrum shows distinct signals for the methyl protons and the methylene (B1212753) and methine protons on the cyclohexanone ring.[8][9]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (at C3) | ~1.0 | Singlet | 6H |

| -CH₃ (at C5) | ~0.9 | Doublet | 3H |

| -CH₂- (ring) | 1.5 - 2.5 | Multiplet | 4H |

| -CH- (ring) | ~2.2 | Multiplet | 1H |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is typically acquired in CDCl₃.[9]

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[10][11]

| Carbon Environment | Chemical Shift (δ, ppm) |

| C=O | ~212 |

| C(CH₃)₂ (C3) | ~35 |

| CH-CH₃ (C5) | ~30 |

| -CH₂- (ring) | 45-55 |

| -CH₃ (at C3) | ~25 |

| -CH₃ (at C5) | ~22 |

Note: Chemical shifts are approximate and referenced to a standard. Data is typically acquired in CDCl₃.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[12][13][14] The mass spectrum of 3,3,5-trimethylcyclohexanone shows a molecular ion peak corresponding to its molecular weight (140.22 g/mol ).[12][13]

| m/z | Relative Intensity (%) | Assignment |

| 140 | ~20 | [M]⁺ |

| 125 | ~15 | [M-CH₃]⁺ |

| 83 | 100 | [M-C₄H₇O]⁺ (base peak) |

| 69 | ~55 | [C₅H₉]⁺ |

| 55 | ~45 | [C₄H₇]⁺ |

Data represents a typical electron ionization (EI) mass spectrum.[12]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the carbonyl and alkyl functional groups.

Methodology:

-

Sample Preparation: For a liquid sample like 3,3,5-trimethylcyclohexanone, a thin film is prepared. A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean KBr plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands, with particular attention to the carbonyl stretching frequency around 1715 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments and connectivity.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of 3,3,5-trimethylcyclohexanone is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include the spectral width, acquisition time, and relaxation delay.

-

-

Data Acquisition for ¹³C NMR:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectra are then phased, baseline-corrected, and referenced. Chemical shifts, multiplicities, and integrations (for ¹H) are analyzed to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: The sample can be introduced directly or, more commonly, via a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.[16]

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 3,3,5-trimethylcyclohexanone using the spectroscopic methods described.

Caption: Logical workflow for the structural elucidation of 3,3,5-trimethylcyclohexanone.

References

- 1. Trimethylcyclohexanone | 50874-76-5 | Benchchem [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) - Ataman Kimya [atamanchemicals.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]

- 7. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]

- 8. 3,3,5-Trimethylcyclohexanone(873-94-9) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 3,3,5-Trimethylcyclohexanone(873-94-9) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 3,3,5-Trimethylcyclohexanone | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Isomers of Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trimethylcyclohexanone, focusing on their chemical and physical characteristics, spectroscopic data, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and materials science.

Introduction to Trimethylcyclohexanone Isomers

Trimethylcyclohexanone (C₉H₁₆O) is a cyclic ketone with several constitutional isomers, each differing in the placement of the three methyl groups on the cyclohexanone (B45756) ring. These isomers exhibit distinct physical and chemical properties, making them suitable for a variety of applications, including as intermediates in the synthesis of pharmaceuticals, fragrances, and specialty polymers.[1][2] This guide will focus on the most commonly cited isomers: 2,2,6-trimethylcyclohexanone, 3,3,5-trimethylcyclohexanone (B147574), 2,4,5-trimethylcyclohexanone, and 2,4,4-trimethylcyclohexanone.

Physicochemical Properties

The physical and chemical properties of trimethylcyclohexanone isomers are summarized in the tables below for easy comparison. These properties are critical for designing reaction conditions, purification procedures, and for understanding the structure-activity relationships of these compounds.

Table 1: Physical Properties of Trimethylcyclohexanone Isomers

| Property | 2,2,6-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanone | 2,4,5-Trimethylcyclohexanone | 2,4,4-Trimethylcyclohexanone |

| CAS Number | 2408-37-9[3] | 873-94-9[4] | 521325 (CID)[5] | 2230-70-8[6] |

| Molecular Weight ( g/mol ) | 140.22[3] | 140.22[4] | 140.22[5] | 140.22[6] |

| Melting Point (°C) | -31.8[7] | -10[8] | N/A | N/A |

| Boiling Point (°C) | 178-179[2] | 188-192[8] | N/A | N/A |

| Density (g/mL) | 0.904 at 25°C[2] | 0.887 at 25°C[8] | N/A | N/A |

| Refractive Index (n20/D) | 1.445-1.450[9] | 1.445[8] | N/A | N/A |

| Flash Point (°C) | 58.5[7] | 64[8] | N/A | N/A |

| Water Solubility | Slightly miscible[7] | 13 g/L at 20°C[10] | N/A | N/A |

Table 2: Spectroscopic Data of Key Trimethylcyclohexanone Isomers

| Spectroscopic Data | 2,2,6-Trimethylcyclohexanone | 3,3,5-Trimethylcyclohexanone |

| ¹H NMR | Data available, see SpectraBase ID: CckDtYHmV6b[11] | Data available, see SpectraBase ID: L7VTZ7bFU9v[12] |

| ¹³C NMR | Data available[3] | Data available[4] |

| IR (Infrared) Spectroscopy (cm⁻¹) | Prominent C=O stretch characteristic of ketones.[13][14] | Prominent C=O stretch around 1710 cm⁻¹.[4][15][16] |

| Mass Spectrometry (MS) | Key fragmentation patterns available.[12][17][18] | Key fragmentation patterns available.[4][19][20] |

| Kovats Retention Index | Standard non-polar: ~1007-1035; Standard polar: ~1282-1336[3] | Semi-standard non-polar: ~1285[4] |

Synthesis of Trimethylcyclohexanone Isomers

The synthesis of trimethylcyclohexanone isomers can be achieved through various organic reactions. The most well-documented synthesis is that of 3,3,5-trimethylcyclohexanone via the catalytic hydrogenation of isophorone (B1672270).

Synthesis of 3,3,5-Trimethylcyclohexanone

The selective hydrogenation of the carbon-carbon double bond in isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is the primary industrial route to produce 3,3,5-trimethylcyclohexanone.[21] This reaction requires careful selection of catalysts and reaction conditions to avoid the over-reduction of the carbonyl group to a hydroxyl group, which would yield 3,3,5-trimethylcyclohexanol.[22][23]

Caption: Selective and over-hydrogenation pathways of isophorone.

This protocol describes a general procedure for the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone using a palladium on carbon (Pd/C) catalyst.

Materials:

-

Isophorone

-

5% Pd/C catalyst

-

High-pressure autoclave reactor with magnetic stirring

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

-

Solvent (e.g., ethanol, or solvent-free)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the autoclave reactor is clean and dry.

-

Charging the Reactor: Charge the reactor with isophorone and the 5% Pd/C catalyst. For a lab-scale reaction, a substrate-to-catalyst ratio of approximately 20:1 by weight can be used. The reaction can be run neat or with a solvent like ethanol.[21]

-

Purging: Seal the reactor and purge it with nitrogen gas three to five times to remove any air.

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

-

Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 50-100 °C). The reaction progress can be monitored by taking samples and analyzing them by Gas Chromatography (GC).

-

Cooling and Depressurization: Once the reaction is complete (as indicated by GC analysis showing the disappearance of isophorone), stop the heating and cool the reactor to room temperature. Carefully vent the excess hydrogen gas.

-

Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Pd/C catalyst.

-

Product Isolation: If a solvent was used, remove it under reduced pressure using a rotary evaporator to obtain the crude 3,3,5-trimethylcyclohexanone.

-

Purification: The crude product can be purified by vacuum distillation if necessary.

Note: Various catalysts, including Raney Nickel, and different solvents can be employed, which may alter the reaction conditions and selectivity.[22][24]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,2,6-Trimethylcyclohexanone [myskinrecipes.com]

- 3. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3,5-Trimethylcyclohexanone | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-Trimethylcyclohexanone | C9H16O | CID 521325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,4-Trimethylcyclohexanone | C9H16O | CID 102771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 3,3,5-三甲基环己酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,2,6-Trimethylcyclohexanone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 3,3,5-Trimethylcyclohexanone(873-94-9) IR Spectrum [chemicalbook.com]

- 16. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]

- 17. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 18. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 19. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Selective catalytic hydrogenation of isophorone on Ni-Al alloy modified with Cr (Journal Article) | ETDEWEB [osti.gov]

- 24. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]

Commercial Availability and Synthetic Methodologies of Trimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of trimethylcyclohexanone isomers, focusing on 3,3,5-trimethylcyclohexanone (B147574) and 2,2,6-trimethylcyclohexanone (B1581249). It further details experimental protocols for their synthesis and analysis, crucial for research and development in pharmaceuticals and specialty chemicals.

Commercial Availability

Trimethylcyclohexanone is commercially available primarily as two isomers: 3,3,5-trimethylcyclohexanone and 2,2,6-trimethylcyclohexanone. These can be sourced from a variety of chemical suppliers in various quantities and purities.

3,3,5-Trimethylcyclohexanone

This isomer is widely available and is often used as an intermediate in the synthesis of polymers and polyesters, as well as a solvent for coatings and paints to enhance leveling and gloss.[1][2]

Table 1: Commercial Suppliers and Specifications of 3,3,5-Trimethylcyclohexanone

| Supplier | CAS Number | Purity | Available Quantities |

| Biosynth | 873-94-9 | - | 0.25 g, 2.5 g[3] |

| Sigma-Aldrich | 873-94-9 | 98% | 250 mL, 1 L[4] |

| CP Lab Safety | 873-94-9 | min 98% (GC) | 100 mL[5] |

| ChemicalBook | 873-94-9 | 99% | -[1] |

| SI Group India Limited | 873-94-9 | 99% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT[6] |

| Prasol Chemicals Pvt Ltd | 873-94-9 | 99% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT[6] |

| TCI Chemicals (India) Pvt. Ltd. | 873-94-9 | min. 98.0% | -[6] |

2,2,6-Trimethylcyclohexanone

This isomer is utilized as a flavoring agent and as an intermediate in the synthesis of terpenes, such as β-ionone.[7][8]

Table 2: Commercial Suppliers and Specifications of 2,2,6-Trimethylcyclohexanone

| Supplier | CAS Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | 2408-37-9 | 97% | 1 g[9] |

| Santa Cruz Biotechnology | 2408-37-9 | - | - |

| Sris Pharmaceuticals | 2408-37-9 | >96.0% | 10 kg[10] |

| MedchemExpress | 2408-37-9 | - | -[8] |

Physicochemical Properties

The physical and chemical properties of the two main isomers of trimethylcyclohexanone are summarized below.

Table 3: Physicochemical Data of Trimethylcyclohexanone Isomers

| Property | 3,3,5-Trimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone |

| Molecular Formula | C₉H₁₆O[3] | C₉H₁₆O[11] |

| Molecular Weight | 140.23 g/mol [3] | 140.22 g/mol [11] |

| CAS Number | 873-94-9[3] | 2408-37-9[11] |

| Boiling Point | 190 °C[3] | 61-62 °C (15 mmHg)[12] |

| Melting Point | -10 °C[3] | - |

| Density | 0.887 g/cm³[3] | 0.9 g/mL[12] |

| Refractive Index | n20/D 1.445 (lit.)[4] | 1.4470[12] |

| Flash Point | 68 °C[3] | - |

Experimental Protocols

Synthesis of 3,3,5-Trimethylcyclohexanone via Catalytic Hydrogenation of Isophorone (B1672270)

3,3,5-Trimethylcyclohexanone is industrially produced by the selective catalytic hydrogenation of isophorone.[3][13] The key to this synthesis is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone while preserving the carbonyl group.

Caption: General reaction pathway for the hydrogenation of isophorone.

A highly effective method for the selective hydrogenation of isophorone utilizes a Raney® Ni catalyst in a tetrahydrofuran (B95107) (THF) solvent, achieving high conversion and yield.[3]

Caption: Experimental workflow for the selective hydrogenation of isophorone.

-

Catalyst Preparation: If the Raney® Ni is stored under water, it should be washed with the reaction solvent (THF) prior to use.

-

Reaction Setup: In a high-pressure batch reactor, add 0.05 g of the washed Raney® Ni catalyst, 10 mL of THF, and 1.16 g of isophorone.[11]

-

Inerting: Seal the reactor and purge it with nitrogen gas three times to remove any residual oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 2.0 MPa. Begin stirring and maintain the reaction temperature at 25°C.[11]

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).

-

Work-up: Once the reaction is complete (typically when hydrogen uptake ceases), stop the stirring and cool the reactor in an ice bath. Carefully vent the excess hydrogen gas.

-

Product Isolation and Analysis: The catalyst can be removed by filtration. The resulting solution contains the product, 3,3,5-trimethylcyclohexanone, which can be analyzed for purity and yield by GC or GC-Mass Spectrometry (GC-MS). This method has been reported to achieve 100% conversion of isophorone with a 98.1% yield of 3,3,5-trimethylcyclohexanone.[3]

Synthesis of 2,2,6-Trimethylcyclohexanone

The synthesis of 2,2,6-trimethylcyclohexanone can be achieved through various routes, including the oxidation of β-isophorone.

A known method involves the epoxidation of β-isophorone followed by isomerization to yield 2,2,6-trimethylcyclohexane-1,4-dione, which can then be further converted. A more direct, though less detailed in the available literature, palladium-catalyzed synthesis of β-ionone from 2,2,6-trimethylcyclohexanone suggests the availability of synthetic routes to the ketone itself.

Caption: Synthetic pathway to 2,2,6-trimethylcyclohexanone from β-isophorone.

A general approach to synthesizing substituted cyclohexanones involves the alkylation of a specific enolate of a less substituted precursor, such as 2-methylcyclohexanone (B44802). This method provides a versatile route to various alkylated cyclohexanones.

-

Enolate Formation: A solution of 2-methylcyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran) is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the specific lithium enolate.

-

Alkylation: The enolate solution is then treated with an alkylating agent, such as methyl iodide, to introduce the additional methyl groups.

-

Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution). The organic product is extracted, dried, and purified by distillation or chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of trimethylcyclohexanone isomers, allowing for their separation and identification based on their retention times and mass spectra.

Caption: General workflow for the GC-MS analysis of trimethylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of trimethylcyclohexanone isomers. The chemical shifts and coupling patterns provide detailed information about the molecular structure. Spectra for 3,3,5-trimethylcyclohexanone are publicly available in databases such as SpectraBase.[6][14]

References

- 1. 3,3,5-Trimethylcyclohexanone(873-94-9) 1H NMR spectrum [chemicalbook.com]

- 2. Selective Hydrogenation of Isophorone by Rh-TPPTS Catalysts | Semantic Scholar [semanticscholar.org]

- 3. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of the selectivity of isophorone hydrogenation by Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 3,3,5-Trimethylcyclohexanone | C9H16O | CID 13398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3 5 Trimethylcyclohexanone Lab Report - 628 Words | Bartleby [bartleby.com]

- 8. EP0753502A2 - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3,3,5-Trimethylcyclohexanone | 873-94-9 | AAA87394 [biosynth.com]

- 11. benchchem.com [benchchem.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Safe Handling of Trimethylcyclohexanone in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for trimethylcyclohexanone, a versatile ketone utilized in various chemical syntheses. Due to the existence of several isomers, including 3,3,5-trimethylcyclohexanone (B147574) and 2,2,6-trimethylcyclohexanone, it is imperative that laboratory personnel consult the specific Safety Data Sheet (SDS) for the isomer in use. The information herein is a consolidated overview intended to supplement, not replace, official safety documentation.

Chemical and Physical Properties

Trimethylcyclohexanone is a colorless to pale yellow liquid with a characteristic sweet or camphor-like odor.[1] It is a combustible liquid and should be handled with appropriate precautions to avoid ignition sources.[2] The following tables summarize key quantitative data for common isomers.

Table 1: Physical and Chemical Properties of Trimethylcyclohexanone Isomers

| Property | 3,3,5-Trimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone | Source(s) |

| Molecular Formula | C₉H₁₆O | C₉H₁₆O | [1][3] |

| Molecular Weight | 140.22 g/mol | 140.22 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1] |

| Boiling Point | 188-192 °C | 61-62 °C (15 mmHg) | [1][4] |

| Melting Point | -10 °C | Not available | [4] |

| Density | 0.887 g/mL at 25 °C | 0.9 g/mL | [1][4] |

| Flash Point | 64 °C (147.2 °F) | 51.67 °C (125.00 °F) | [1][2] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[5] | Slightly miscible with water.[1] | |

| Refractive Index | n20/D 1.445 | Not available | [4] |

Table 2: Hazard Identification and Classification

| Hazard | 3,3,5-Trimethylcyclohexanone | 2,2,6-Trimethylcyclohexanone | Source(s) |

| GHS Pictograms | GHS07 (Exclamation Mark) | GHS02 (Flame), GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | Warning | [6] |

| Hazard Statements | H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [6] |

| NFPA Rating (estimated) | Health: 2Flammability: 2Instability: 0 | Not available | [2] |

Health Hazards and First Aid

Trimethylcyclohexanone can cause irritation to the skin, eyes, and respiratory tract.[2] Harmful effects may occur through inhalation, ingestion, or skin absorption.

First Aid Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Safe Handling and Storage

Engineering Controls: All work with trimethylcyclohexanone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling trimethylcyclohexanone:

-

Eye Protection: Chemical safety goggles or a face shield.[1]

-

Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[1]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider flame-retardant and antistatic protective clothing.[1]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not inhale vapors or mists.[1]

-

Keep away from heat, sparks, and open flames.[2]

-

Use non-sparking tools and ensure proper grounding and bonding of containers when transferring the chemical to prevent static discharge.[1]

-

Wash hands thoroughly with soap and water after handling.[2]

Storage: Store trimethylcyclohexanone in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Spill and Waste Disposal

Spill Response: In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.

-

Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.[2]

-

Collect: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal: Unused or waste trimethylcyclohexanone and any contaminated materials must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[1]

Experimental Protocols

The following are examples of experimental procedures involving trimethylcyclohexanone. These are intended for illustrative purposes and should be adapted and reviewed by qualified personnel before implementation.

A. Synthesis of 3,3,5-Trimethylcyclohexanone from Isophorone (B1672270)

This protocol describes the catalytic hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone.

Materials:

-

Isophorone

-

RANEY® Ni catalyst

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (H₂)

-

Polytetrafluoroethylene (PTFE) coated stainless steel batch reactor

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a PTFE-coated stainless steel batch reactor, add isophorone (e.g., 1.16 g) and the RANEY® Ni catalyst (e.g., 0.05 g) in anhydrous THF.

-

Seal the reactor and purge it with nitrogen gas three times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 298 K) for a specified duration (e.g., 120 minutes).

-

Upon completion, quench the reaction by cooling the reactor with ice.

-

Carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains 3,3,5-trimethylcyclohexanone, which can be further purified if necessary.

B. Reduction of 3,3,5-Trimethylcyclohexanone to 3,3,5-Trimethylcyclohexanol

This protocol outlines the reduction of 3,3,5-trimethylcyclohexanone to the corresponding alcohol using sodium borohydride (B1222165).

Materials:

-

3,3,5-Trimethylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Potassium hydroxide (B78521) (KOH) pellet

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Stirring apparatus

Procedure:

-

In a suitable reaction flask, suspend sodium borohydride (e.g., 17.8 mmol, 673 mg) in isopropanol (e.g., 12.5 mL).

-

Add a single pellet of potassium hydroxide.

-

To this suspension, add 3,3,5-trimethylcyclohexanone (e.g., 20 mmol, 3.16 mL).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Transfer the reaction mixture to a separatory funnel containing brine (e.g., 10.0 mL).

-

Extract the product from the aqueous layer with three portions of 10% hexane (e.g., 3 x 10 mL).

-

Combine the organic layers and wash with brine (e.g., 10.0 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the dried solution and concentrate under reduced pressure to obtain the crude 3,3,5-trimethylcyclohexanol.

This guide is intended to provide a foundation for the safe handling of trimethylcyclohexanone in a laboratory setting. It is crucial to always consult the specific Safety Data Sheet for the isomer in use and to adhere to all institutional safety protocols.

References

- 1. US9187412B2 - Process for preparing 3-cyano-3,5,5-trimethylcyclohexanone - Google Patents [patents.google.com]

- 2. 3 5 Trimethylcyclohexanone Lab Report - 628 Words | Bartleby [bartleby.com]

- 3. biosynth.com [biosynth.com]

- 4. EP0753502A2 - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]

- 5. TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) - Ataman Kimya [atamanchemicals.com]

- 6. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Overview of Trimethylcyclohexanone Synthesis: A Technical Guide

This technical guide provides a comprehensive historical overview of the core synthetic methodologies developed for trimethylcyclohexanone isomers. Tailored for researchers, scientists, and professionals in drug development, this document traces the evolution of synthetic strategies, from foundational ring-forming reactions to modern industrial processes and landmark achievements in asymmetric catalysis. Key quantitative data, detailed experimental protocols, and logical diagrams are presented to offer a thorough understanding of this important class of cyclic ketones.

Chapter 1: Foundational Ring-Forming Reactions: The Robinson Annulation